1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate
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Overview
Description
1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a complex organic compound that features a methoxyphenyl group, an azepane ring, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Azepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions where a methoxyphenyl halide reacts with the azepane intermediate.
Acetylation: The final step involves the acetylation of the intermediate compound using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, acids, or bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets and pathways. The methoxyphenyl group and azepane ring can interact with biological receptors or enzymes, potentially leading to therapeutic effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone
Uniqueness
1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group, azepane ring, and acetate ester makes it a versatile compound for various applications.
Properties
IUPAC Name |
[1-[3-(4-methoxyphenyl)azepan-1-yl]-2-methyl-1-oxopropan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-14(21)24-19(2,3)18(22)20-12-6-5-7-16(13-20)15-8-10-17(23-4)11-9-15/h8-11,16H,5-7,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZUXSFTSBQABN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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